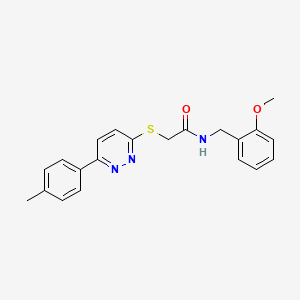
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, commonly known as MPTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTAT belongs to the class of pyridazine derivatives, which have been studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.
Mecanismo De Acción
The mechanism of action of MPTAT is not fully understood, but studies have suggested that it may act through multiple pathways, including the inhibition of enzymes involved in tumor growth and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and physiological effects:
MPTAT has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and proliferation, the reduction of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death. MPTAT has also been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPTAT in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit tumor growth and proliferation, and its neuroprotective and cardioprotective effects. However, the limitations of using MPTAT in lab experiments include the lack of a full understanding of its mechanism of action and potential side effects.
Direcciones Futuras
Future research on MPTAT should focus on elucidating its mechanism of action, identifying potential side effects, and optimizing its therapeutic applications in various fields of medicine. Additionally, the development of novel MPTAT derivatives with improved pharmacological properties should be explored.
Métodos De Síntesis
The synthesis of MPTAT involves the reaction of 2-(6-(p-tolyl)pyridazin-3-ylthio)acetic acid with 2-methoxybenzylamine in the presence of a coupling reagent. The reaction yields MPTAT as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MPTAT has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. Studies have shown that MPTAT exhibits antitumor activity by inhibiting the growth and proliferation of cancer cells. MPTAT has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MPTAT has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-7-9-16(10-8-15)18-11-12-21(24-23-18)27-14-20(25)22-13-17-5-3-4-6-19(17)26-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQOLZBNORVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea](/img/structure/B2785229.png)
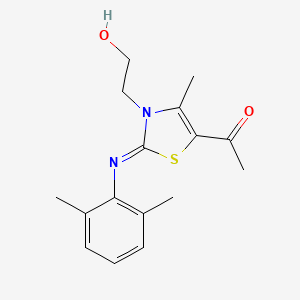
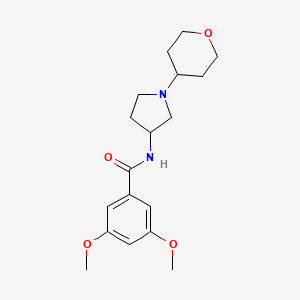
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)

![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
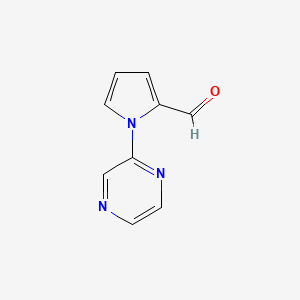
![(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2785244.png)

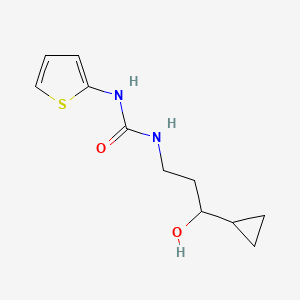
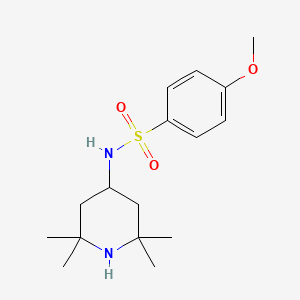
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)